
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2-(thiophen-3-yl)pyridine-3-carbaldehyde with tetrahydrofuran-3-carboxylic acid followed by reduction and amidation reactions. The starting materials include 2-(thiophen-3-yl)pyridine-3-carbaldehyde, Tetrahydrofuran-3-carboxylic acid, Sodium borohydride, Ammonium chloride, Diethyl ether, Methanol, Chloroform, Sodium hydroxide, and Hydrochloric acid.Molecular Structure Analysis
The molecular structure of the compound is represented by the formula C15H16N2O2S. The InChI Key is LIEZKZLLAZCBCJ-UHFFFAOYSA-N. The Canonical SMILES representation is C1COCC1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, reduction, and amidation. The reactions are carried out under specific conditions and with the use of specific reagents.Physical And Chemical Properties Analysis
The compound is a brown powder with a melting point of 236–237°C . The molecular weight is 288.4 g/mol.Scientific Research Applications
Fungicidal Activity
This compound, being a derivative of thiophene, has potential applications in the field of fungicides . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . These compounds exhibited excellent fungicidal activities .
Anti-inflammatory and Anti-psychotic Applications
Thiophene and its substituted derivatives, including the compound , have been reported to possess a wide range of therapeutic properties . These include anti-inflammatory and anti-psychotic properties , making them potentially useful in the treatment of related conditions.
Anti-arrhythmic and Anti-anxiety Applications
The compound also shows potential in the treatment of heart rhythm disorders and anxiety disorders, given its reported anti-arrhythmic and anti-anxiety properties .
Anti-fungal and Antioxidant Applications
The compound could be used in the development of anti-fungal treatments . Additionally, its antioxidant properties could make it useful in combating oxidative stress .
Estrogen Receptor Modulating and Anti-mitotic Applications
The compound has been reported to have estrogen receptor modulating and anti-mitotic properties , suggesting potential applications in the treatment of hormone-related conditions and in the inhibition of cell division, respectively.
Anti-microbial and Kinases Inhibiting Applications
The compound could be used in the development of anti-microbial treatments . Its kinases inhibiting properties suggest potential applications in the treatment of diseases related to abnormal cell growth or signaling .
Anti-cancer Applications
Finally, the compound has been reported to have anti-cancer properties , suggesting potential applications in the development of cancer treatments.
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide, is a potent anti-tubercular agent . It is designed to target Mycobacterium tuberculosis H37Ra , a strain of the bacterium that causes tuberculosis . The compound exhibits significant activity against this bacterium, making it a promising candidate for the treatment of tuberculosis .
Mode of Action
It is known that the compound interacts with its target, mycobacterium tuberculosis h37ra, and inhibits its growth . The molecular interactions of the compound in docking studies reveal its suitability for further development .
Biochemical Pathways
It is known that the compound exhibits anti-tubercular activity, suggesting that it likely affects the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
The compound’s significant activity against mycobacterium tuberculosis suggests that it likely has favorable pharmacokinetic properties that allow it to reach its target in the body .
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth of this bacterium, potentially leading to a reduction in the symptoms of tuberculosis .
Action Environment
It is known that the compound is suitable for further development based on molecular interactions in docking studies , suggesting that it likely has favorable stability and efficacy under various environmental conditions.
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-3-6-19-9-12)17-8-11-2-1-5-16-14(11)13-4-7-20-10-13/h1-2,4-5,7,10,12H,3,6,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEZKZLLAZCBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

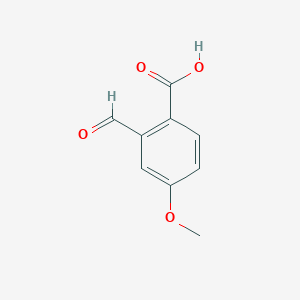
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2746183.png)


![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2746189.png)
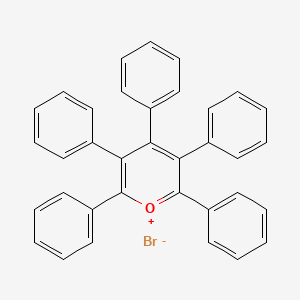
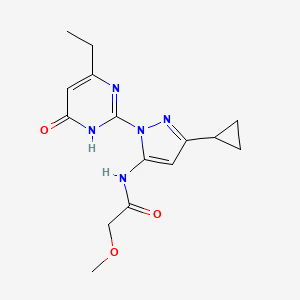
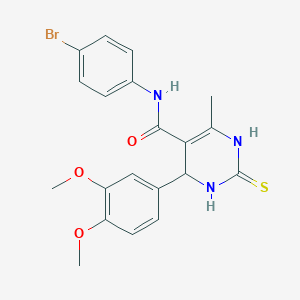

![3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2746194.png)
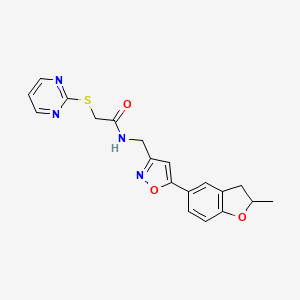
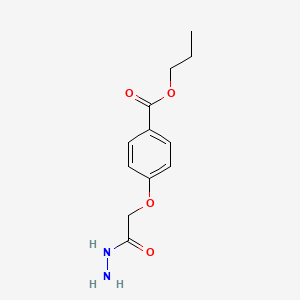
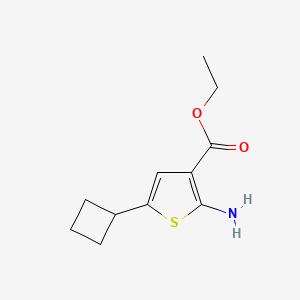
![1-propyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2746203.png)